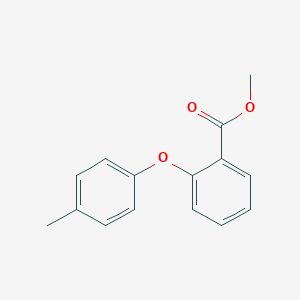

Methyl 2-(4-methylphenoxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-methylphenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-7-9-12(10-8-11)18-14-6-4-3-5-13(14)15(16)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVWKZDKWYOCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347113 | |

| Record name | Methyl 2-(4-methylphenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21905-72-6 | |

| Record name | Methyl 2-(4-methylphenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for Methyl 2 4 Methylphenoxy Benzoate and Analogues

Strategies for Diaryl Ether Linkage Formation

The creation of the C-O bond between two aromatic rings is a cornerstone of synthesizing phenoxybenzoates. Two classical and effective methods for this transformation are the Ullmann condensation and nucleophilic aromatic substitution.

Ullmann Condensation and Related Coupling Reactions for Aryl Ether Construction

The Ullmann condensation is a long-established and versatile method for the synthesis of diaryl ethers. slideshare.netwikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org In the context of synthesizing the core structure of methyl 2-(4-methylphenoxy)benzoate, this would involve the reaction of a suitably substituted aryl halide and a phenoxide.

The classical Ullmann reaction often requires harsh conditions, including high temperatures (frequently over 210°C) and stoichiometric amounts of copper, often in the form of copper powder or bronze. slideshare.netwikipedia.org The reaction is typically carried out in high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide. wikipedia.org

Mechanism: The mechanism of the Ullmann-type reaction for ether synthesis is believed to involve a copper(I) species. wikipedia.orgorganic-chemistry.org A proposed catalytic cycle suggests the oxidation of copper to a Cu(III) intermediate. organic-chemistry.org The reaction can be summarized by the net metathesis reaction between a copper(I) alkoxide (or phenoxide) and an aryl halide:

Ar−X + CuOR → Ar−OR + CuX wikipedia.org

Modern advancements in the Ullmann condensation have led to the development of milder and more efficient protocols. These often utilize soluble copper catalysts supported by ligands such as diamines and acetylacetonates, allowing for lower reaction temperatures. wikipedia.org For instance, copper nanoparticles have been employed as catalysts for O-arylation via the Ullmann coupling, enabling the rapid formation of biaryl ethers under milder conditions (50–60 °C) in the presence of a base like cesium carbonate in acetonitrile. mdpi.comsemanticscholar.org The reactivity of the aryl halide in Ullmann reactions generally follows the trend: I > Br > Cl. mdpi.com

Nucleophilic Aromatic Substitution Approaches in Phenoxybenzoate Synthesis

Nucleophilic aromatic substitution (SNAr) provides an alternative and powerful strategy for the formation of the diaryl ether linkage, particularly when the aromatic ring of the aryl halide is activated by electron-withdrawing groups. byjus.comwikipedia.orgmasterorganicchemistry.com In an SNAr reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org

For the synthesis of phenoxybenzoates, this would involve the reaction of a phenoxide nucleophile with an aryl halide containing an ortho- or para-positioned electron-withdrawing group. wikipedia.orglibretexts.org The presence of such groups is crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgdiva-portal.orglibretexts.org

Mechanism: The SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex). libretexts.orgpressbooks.pub

Elimination: The leaving group is then expelled, and the aromaticity of the ring is restored. pressbooks.pub

The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups like nitro groups (NO₂) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org The use of polar aprotic solvents, such as DMSO, can also accelerate the reaction by solvating the cation of the nucleophile, thereby increasing the reactivity of the "naked" anionic nucleophile. gaylordchemical.com This can lead to substantial rate enhancements, allowing reactions to be conducted at lower temperatures. gaylordchemical.com

Esterification Protocols for Benzoic Acid Derivatives

Once the diaryl ether core is established, the final step in the synthesis of this compound is the esterification of the carboxylic acid group. The Fischer esterification is a fundamental and widely used method for this purpose.

Fischer Esterification Mechanisms and Optimization

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.comwikipedia.org This equilibrium reaction is a cornerstone of organic synthesis due to its simplicity and the use of readily available starting materials. numberanalytics.com

The synthesis of this compound from its corresponding carboxylic acid would involve heating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. chemguide.co.ukyoutube.com Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as p-toluenesulfonic acid (TsOH) and certain Lewis acids. wikipedia.orgorganic-chemistry.org The reaction is reversible, and several strategies can be employed to drive the equilibrium towards the formation of the ester product. numberanalytics.comorganic-chemistry.org

Optimization Strategies:

Use of Excess Reactant: Employing a large excess of the alcohol (methanol in this case) can shift the equilibrium to favor the ester. masterorganicchemistry.comnumberanalytics.com

Removal of Water: The continuous removal of water, a byproduct of the reaction, will also drive the reaction forward according to Le Châtelier's principle. numberanalytics.comorganic-chemistry.orgtcu.edu This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus or by using drying agents like molecular sieves. wikipedia.orgorganic-chemistry.org

The mechanism of Fischer esterification involves a series of reversible steps. masterorganicchemistry.commasterorganicchemistry.com It is an example of a nucleophilic acyl substitution. wikipedia.org

Mechanism Steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. wikipedia.orgnumberanalytics.comyoutube.com This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comorganic-chemistry.org

Nucleophilic Attack by the Alcohol: The nucleophilic oxygen atom of the alcohol (methanol) attacks the protonated carbonyl carbon. wikipedia.orgnumberanalytics.com This leads to the formation of a tetrahedral intermediate. numberanalytics.comorganic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. wikipedia.org

Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). masterorganicchemistry.com Elimination of a water molecule from the tetrahedral intermediate regenerates the carbonyl group, forming a protonated ester. masterorganicchemistry.comwikipedia.org

Deprotonation: The final step is the deprotonation of the ester to yield the final product and regenerate the acid catalyst. wikipedia.org

It has been experimentally confirmed, using isotopic labeling, that the oxygen atom of the alcohol becomes the ether-like oxygen in the final ester product. chemistrysteps.com

Transesterification Processes in Methyl Ester Synthesis

Transesterification is a crucial process in organic chemistry for converting one ester into another. This reaction is particularly relevant in the synthesis of methyl esters, where a methyl group is introduced or exchanged. The process can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Alcohol Exchange Mechanisms

In an acidic environment, the transesterification reaction is initiated by the protonation of the carbonyl oxygen of the ester. This initial step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.comlibretexts.org The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the eventual elimination of the original alcohol to yield the new ester. masterorganicchemistry.comlibretexts.orglibretexts.org

The general mechanism for acid-catalyzed transesterification follows a distinct pattern: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED). masterorganicchemistry.com To drive the equilibrium towards the desired product, a large excess of the reactant alcohol is often employed. ucla.edumasterorganicchemistry.com

A classic example is the conversion of methyl benzoate (B1203000) to ethyl benzoate by reacting it with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. ucla.edu The reaction is reversible, and using an excess of ethanol helps to shift the equilibrium in favor of the ethyl benzoate product. ucla.edu

Multi-Step Synthesis Design for this compound

The synthesis of this compound, a diaryl ether, often involves a multi-step approach. A common strategy for forming the ether linkage in such compounds is the Ullmann condensation. researchgate.netwikipedia.org This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst. researchgate.netwikipedia.org

For the synthesis of this compound, a potential pathway involves the coupling of methyl 2-halobenzoate with p-cresol (B1678582) (4-methylphenol). The choice of the halogen on the methyl benzoate derivative is critical, with aryl iodides generally being more reactive than aryl bromides or chlorides. wikipedia.org The reaction conditions typically require high temperatures and a polar aprotic solvent. wikipedia.org

An alternative approach involves a nickel-mediated cross-coupling reaction between 4-methylphenylboronic acid and methyl 2-methanesulfonyloxybenzoate, which has been reported to yield Methyl 2-(4-methylphenyl)-benzoate. google.com

When designing a multi-step synthesis, the order of reactions is crucial to achieve the desired substitution pattern on the aromatic rings. libretexts.org For instance, the introduction of directing groups at specific positions on the benzene (B151609) rings must be carefully planned to ensure the correct final product. libretexts.org

Below is a table summarizing a synthetic approach for a related compound, methyl 2-methyl-4-acetyl benzoate, which illustrates a multi-step synthetic design. patsnap.com

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 2-Fluorotoluene | Acetyl chloride, Ferric chloride | 4-Fluoro-3-methylacetophenone |

| 2 | 4-Fluoro-3-methylacetophenone | Potassium ferrocyanide, Tetrabutylammonium bromide | 3-Methyl-4-cyanoacetophenone |

| 3 | 3-Methyl-4-cyanoacetophenone | Acid | 2-Methyl-4-acetylbenzoic acid |

| 4 | 2-Methyl-4-acetylbenzoic acid | Methanol | Methyl 2-methyl-4-acetyl benzoate |

This table illustrates a multi-step synthesis for a related compound, highlighting the sequential reactions required. patsnap.com

Investigation of Reaction Intermediates and Transition States in Phenoxybenzoate Ester Formation

The formation of phenoxybenzoate esters, such as this compound, primarily occurs through nucleophilic aromatic substitution, most notably the Ullmann condensation. researchgate.netwikipedia.org The mechanism of the Ullmann reaction is complex and has been the subject of extensive investigation.

The reaction is believed to proceed through a copper(I) intermediate. organic-chemistry.org In the context of forming a diaryl ether, a copper(I) phenoxide is proposed as a key intermediate. This species is thought to be generated in situ from the reaction of the phenol with a copper(I) salt or from the reduction of a copper(II) species. wikipedia.org

The currently accepted mechanism involves the oxidative addition of the aryl halide to the copper(I) species, forming a Cu(III) intermediate. wikipedia.orgorganic-chemistry.org This is followed by reductive elimination from the Cu(III) complex to form the C-O bond of the diaryl ether and regenerate a copper(I) species, which can then continue the catalytic cycle. wikipedia.orgorganic-chemistry.org

The reaction of p-tolylzinc bromide with a methyl 2-halobenzoate derivative in the presence of a nickel catalyst provides an alternative pathway where organometallic intermediates play a crucial role. google.com

The following table outlines the key proposed steps and intermediates in the Ullmann condensation for the formation of a diaryl ether:

| Step | Description | Intermediate/Transition State |

| 1 | Formation of Copper(I) Alkoxide | Cu(I)-OAr |

| 2 | Oxidative Addition | Aryl-Cu(III)-X(OAr) |

| 3 | Reductive Elimination | [Ar-O-Ar'] Transition State |

| 4 | Product Formation | Diaryl ether and Cu(I)X |

This table summarizes the proposed mechanistic steps and key intermediates in the copper-catalyzed formation of diaryl ethers. wikipedia.orgorganic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 4 Methylphenoxy Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Environment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Methyl 2-(4-methylphenoxy)benzoate provides a wealth of information regarding the number, environment, and connectivity of protons. The spectrum is expected to show distinct signals corresponding to the different types of protons present in the molecule.

The aromatic region would be the most complex, typically appearing between 6.8 and 8.0 ppm. The protons on the benzoate (B1203000) ring and the phenoxy ring would exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. The protons ortho to the ester group on the first ring are typically shifted downfield due to the electron-withdrawing nature of the carbonyl.

Two key singlet signals are anticipated. The protons of the methyl group attached to the phenoxy ring (p-cresol moiety) would appear as a sharp singlet around 2.3 ppm. The methyl ester protons (O-CH₃) would also present as a singlet, typically further downfield around 3.9 ppm, owing to the deshielding effect of the adjacent oxygen atom.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (H-Ar) | 6.8 - 8.0 | Multiplet |

| Methyl Ester Protons (-OCH₃) | ~3.9 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The most downfield signal is expected for the carbonyl carbon of the ester group, typically in the range of 165-170 ppm. The aromatic carbons, including the two carbons involved in the ether linkage, would resonate in the region of 110-160 ppm. The carbon of the methyl ester will appear around 52 ppm, while the tolyl methyl carbon will be the most upfield signal, at approximately 20-22 ppm.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 165 - 170 |

| Aromatic & Ether Carbons (C-Ar, C-O-C) | 110 - 160 |

| Methyl Ester Carbon (-OCH₃) | ~52 |

Two-Dimensional NMR Techniques for Structural Confirmation

To unequivocally assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

A COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This is particularly useful for assigning the specific protons within the complex aromatic regions by tracing the spin-spin coupling networks in each aromatic ring.

Vibrational Spectroscopy for Functional Group and Molecular Structure Assessment

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent peak would be the strong C=O stretching vibration of the ester group, anticipated in the region of 1720-1740 cm⁻¹.

Other significant absorptions include the C-O stretching vibrations for the ester and the aryl ether linkages, which would appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations typically give rise to several peaks in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations for the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1720 - 1740 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ester (C-O) | Stretch | 1200 - 1300 |

| Aryl Ether (C-O) | Stretch | 1000 - 1100 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. The symmetric breathing modes of the benzene (B151609) rings would give rise to characteristic intense bands. While often less intense than in the infrared spectrum, the carbonyl stretch would also be observable. The C-H stretching vibrations would also be present. The combination of FTIR and Raman data provides a more complete vibrational profile of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a critical tool that provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. sannova.net Unlike low-resolution instruments, HRMS can distinguish between ions with very similar nominal masses but different molecular formulas. sannova.net

For this compound, the molecular formula is C₁₅H₁₄O₃. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. An HRMS analysis would be expected to yield a measured mass that corresponds precisely to this calculated value, thereby confirming the molecular formula.

Table 1: Theoretical Monoisotopic Mass for this compound

| Element | Count | Isotopic Mass | Total Mass |

| Carbon (C) | 15 | 12.000000 | 180.000000 |

| Hydrogen (H) | 14 | 1.007825 | 14.10955 |

| Oxygen (O) | 3 | 15.994915 | 47.984745 |

| Total | 242.094295 |

Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific m/z value are selected and then fragmented through collision with an inert gas. unt.edu The resulting fragment ions are then analyzed by a second mass spectrometer, providing detailed structural information. youtube.com

For this compound (parent molecular ion [M]⁺• at m/z 242), the fragmentation pathway can be proposed based on the known behavior of related structures like substituted benzoates and diaryl ethers. Key fragmentation events would likely involve the cleavage of the ester and ether linkages.

A probable primary fragmentation step is the loss of the methoxy (B1213986) radical (•OCH₃) from the ester group, which would result in a prominent acylium ion. Another common fragmentation for methyl esters is the loss of a molecule of methanol (B129727) (CH₃OH), particularly when an ortho-group can facilitate the hydrogen transfer. docbrown.info Cleavage at the ether linkage could also occur, leading to ions corresponding to the phenoxy and benzoate moieties.

Table 2: Proposed Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (Proposed) | Ion Structure | Description |

| 242 | [C₁₅H₁₄O₃]⁺• | Parent Molecular Ion |

| 211 | [C₁₄H₁₁O₂]⁺ | Loss of a methoxy radical (•OCH₃) |

| 121 | [C₈H₉O]⁺ | Ion from cleavage of the ether bond (methylphenoxy portion) |

| 135 | [C₇H₅O₂]⁺ | Ion from cleavage of the ether bond (benzoate portion) |

Solid-State Structural Analysis through X-ray Diffraction

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While a specific single-crystal X-ray diffraction study for this compound was not found in the searched literature, analysis of a closely related isomer, Methyl 2-[(2-methylphenoxy)methyl]benzoate, reveals a monoclinic crystal system with a C2/c space group. researchgate.net A similar analysis of this compound would provide the definitive data listed in the table below.

Table 3: Crystallographic Data (Hypothetical for this compound)

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

In related diaryl ether or biaryl compounds, this angle is rarely 0° due to steric hindrance between the rings. For example, in the related molecule Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate, the dihedral angle between the two rings is a significant 88.05°. nih.gov For the isomer Methyl 2-[(2-methylphenoxy)methyl]benzoate, the angle is much smaller at 2.30°, but the flexible -O-CH₂- linker allows for this near-coplanar arrangement. researchgate.net For this compound, with a direct ether linkage, a non-zero dihedral angle would be expected, resulting in a twisted conformation to minimize steric repulsion between the two ring systems. The precise value of this and other key dihedral angles would be definitively determined by a single-crystal X-ray diffraction study.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π interactions, π-Stacking)

The solid-state architecture of crystalline organic compounds is governed by a network of non-covalent interactions. For this compound, the key interactions expected to dictate its molecular packing are C-H···π interactions and π-stacking, with a lesser role for conventional hydrogen bonds.

Hydrogen Bonding: The structure of this compound lacks conventional hydrogen bond donors (like O-H or N-H). However, the oxygen atoms of the ester group and the ether linkage can act as hydrogen bond acceptors. This allows for the formation of weak C-H···O hydrogen bonds, where activated C-H groups on the aromatic rings interact with these electronegative oxygen atoms. Such interactions are common in stabilizing crystal lattices of similar molecules. Studies on other benzoate derivatives confirm the presence of C-H···O contacts that link molecules into extended chains.

C-H···π Interactions: These interactions are a significant feature in aromatic compounds. They involve the interaction of a C-H bond with the electron-rich π-system of an aromatic ring. In this compound, the C-H bonds of one aromatic ring can interact with the π-face of an adjacent molecule's phenyl or tolyl ring. Research on a closely related compound, Methyl 2-[(2-methylphenoxy)methyl]benzoate, identified a C-H···π interaction as a notable intermolecular contact. manipal.eduresearchgate.net The stability of such complexes is sensitive to various factors, including solvent properties and interaction geometry. acs.org

π-Stacking: Aromatic rings frequently engage in π-stacking interactions, which are crucial in the self-assembly of molecules in the solid state. mdpi.com These can be categorized into face-to-face and edge-to-face arrangements. The planar nature of the phenyl and tolyl rings in this compound makes π-stacking highly probable. These interactions arise from a combination of electrostatic and van der Waals forces. mdpi.com Studies on other aryl-containing molecules demonstrate that π-stacking, with centroid-to-centroid distances typically between 3.8 and 4.0 Å, is a key stabilizing feature in the crystal packing. researchgate.net The presence of substituents on the aromatic rings can modulate the strength and geometry of these interactions. nih.gov

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| C-H···O Hydrogen Bond | Aromatic C-H, Methyl C-H | Ester (C=O, O-CH₃), Ether (C-O-C) | Contributes to the formation of extended supramolecular chains. |

| C-H···π Interaction | Aromatic C-H | π-electron cloud of phenyl/tolyl ring | A primary directional force influencing molecular orientation. manipal.eduresearchgate.net |

| π-π Stacking | π-electron cloud of phenyl/tolyl ring | π-electron cloud of adjacent phenyl/tolyl ring | A major contributor to crystal lattice energy and overall packing efficiency. mdpi.comresearchgate.net |

Polymorphism Studies in Aryl Benzoate Systems

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal crystal lattice arrangement. nih.gov This phenomenon is common in organic molecules, including aryl benzoates, and can significantly impact their physicochemical properties such as solubility, melting point, and stability. nih.govuniv-mrs.fr

The study of polymorphism in aryl benzoate systems reveals that the conformational flexibility of the molecule is a primary contributing factor. For instance, in derivatives of benzoic acid, different polymorphs can arise from variations in the conformation of substituent groups. nih.gov The interplay of various intermolecular forces, such as hydrogen bonding and π-stacking, can lead to different packing arrangements, resulting in distinct polymorphic forms. nih.govrsc.org

The crystallization conditions, including the choice of solvent, temperature, and cooling rate, play a critical role in determining which polymorph is obtained. univ-mrs.frresearchgate.net Different solvents can lead to the formation of not only different polymorphs but also solvates, where solvent molecules are incorporated into the crystal lattice.

The characterization of polymorphs in aryl benzoate systems employs a range of analytical techniques. Powder X-ray Diffraction (PXRD) is used to identify different crystal forms by their unique diffraction patterns. rsc.org Thermal analysis methods like Differential Scanning Calorimetry (DSC) can distinguish polymorphs based on their different melting points and transition energies. Spectroscopic techniques such as FT-IR and solid-state NMR are also valuable for detecting differences in the molecular environment within different crystal forms.

Table 2: Summary of Polymorphism Studies in Selected Aryl Benzoate Systems

| Compound/System | Key Findings | Analytical Techniques Used | Reference |

| Metronidazole Benzoate Cocrystals | Two polymorphic cocrystals were identified, showing differences in crystal packing and conformation. | Single Crystal X-ray Diffraction, Powder X-ray Diffraction (PXRD), Thermal Analysis | rsc.org |

| 3-(azidomethyl)benzoic acid | Reported three conformational polymorphs that maintain similar carboxylic acid dimers and π–π stacking, with the azidomethyl group being the source of polymorphism. | Crystal Structure Analysis, Computational Evaluations | nih.gov |

| Chloramphenicol Palmitate | Exists in at least three polymorphic forms (A, B, C), with the metastable form B being the biologically active modification due to its higher solubility. | General pharmaceutical characterization methods. | nih.gov |

Computational Chemistry and Theoretical Modeling of Methyl 2 4 Methylphenoxy Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular properties. numberanalytics.comyoutube.com

Density Functional Theory (DFT) Applications for Molecular Properties and Vibrational Spectra Prediction

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its balance of accuracy and computational cost. numberanalytics.comnumberanalytics.comnih.govsynopsys.com It is particularly effective for studying organic molecules like Methyl 2-(4-methylphenoxy)benzoate. researchgate.net DFT calculations can predict a wide range of molecular properties by determining the electron density.

A typical DFT study on this compound would begin with a geometry optimization to find the lowest energy structure. Functionals like B3LYP combined with a basis set such as 6-311G(d,p) are commonly used for such calculations on aromatic systems. researchgate.netinpressco.comresearchgate.net From the optimized geometry, various electronic properties can be calculated. These properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap, for instance, provides an indication of the molecule's kinetic stability.

Furthermore, DFT is extensively used to predict vibrational spectra (IR and Raman). royalsocietypublishing.orgnih.gov By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the frequencies and intensities of the vibrational modes. These theoretical spectra are invaluable for interpreting experimental data. For example, the characteristic C=O stretch of the ester group and the C-O-C ether linkage stretches can be precisely assigned. libretexts.orgpressbooks.pubopenstax.org

Disclaimer: The following table contains hypothetical data for illustrative purposes to demonstrate the type of results obtained from DFT calculations, as specific experimental or calculated data for this compound is not publicly available.

| Property | Hypothetical Calculated Value |

| Optimized Ground State Energy | -880.1234 Hartrees |

| HOMO Energy | -6.54 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.31 eV |

| Dipole Moment | 2.56 Debye |

Ab Initio Methods for Energetics and Reaction Profiles

Ab initio methods, Latin for "from the beginning," are quantum chemistry calculations that rely on first principles without the use of empirical parameters. numberanalytics.comyoutube.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. nih.gov

For this compound, ab initio calculations are particularly useful for determining precise energetics and reaction profiles. worldscientific.comacs.orgtandfonline.com For instance, these methods can be employed to calculate the activation energies for potential reactions, such as hydrolysis of the ester group or electrophilic aromatic substitution on either of the phenyl rings. By mapping the potential energy surface, transition states can be located and characterized, providing a detailed mechanistic understanding of the molecule's reactivity. rsc.orgacs.org The high accuracy of methods like CCSD(T) makes them the gold standard for benchmarking the energies of different conformers or reaction intermediates. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

This compound is a flexible molecule due to the presence of several rotatable single bonds, particularly the ether linkage and the bond connecting the ester group to the phenyl ring. cambridge.org Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of such flexible molecules. capes.gov.brnih.govaip.orgrsc.orgtandfonline.com

MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. fu-berlin.defrontiersin.org This allows for the exploration of the potential energy surface and the identification of stable and metastable conformations. For this compound, an MD simulation would reveal the preferred orientations of the two aromatic rings relative to each other and the conformation of the methyl ester group. This information is crucial for understanding how the molecule might interact with other molecules or biological targets. The results of an MD simulation are often analyzed to determine the distribution of dihedral angles and to identify the most populated conformational states. nih.govnumberanalytics.com

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, providing a powerful complement to experimental spectroscopy. digitellinc.comacs.org

Computational Vibrational Spectroscopy (IR, Raman)

As mentioned in the DFT section, the prediction of infrared (IR) and Raman spectra is a standard output of quantum chemical calculations. royalsocietypublishing.orgnih.govnih.govacs.orgresearchgate.net These computational spectra can aid in the assignment of experimental bands to specific molecular vibrations. For this compound, key vibrational modes would include the aromatic C-H stretches, the ester C=O stretch, the asymmetric and symmetric C-O-C stretches of the ether linkage, and various ring breathing and deformation modes. libretexts.orgpressbooks.pubopenstax.orgyoutube.com

Disclaimer: The following table presents hypothetical vibrational frequencies for this compound to illustrate the output of a computational vibrational analysis. These are not experimentally verified values.

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Predicted Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (methyl) | 2980-2900 | Medium |

| Carbonyl C=O Stretch | 1725 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1250 | Strong |

| Symmetric C-O-C Stretch | 1050 | Medium |

Theoretical NMR Chemical Shift Prediction

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become an increasingly accurate and valuable tool in structure elucidation. nih.govdigitellinc.comaps.orgnih.govaip.orgrsc.orgnih.govacs.orgacs.orgacs.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net

For this compound, calculating the ¹H and ¹³C NMR spectra would allow for the unambiguous assignment of all proton and carbon signals. The predicted chemical shifts are sensitive to the molecule's three-dimensional structure, including the dihedral angles between the aromatic rings. By comparing the calculated shifts for different stable conformers with experimental data, it is possible to deduce the dominant conformation in solution.

Disclaimer: The following table provides hypothetical ¹³C NMR chemical shifts for this compound for illustrative purposes. These values are not based on experimental measurement.

Reaction Mechanism Elucidation and Kinetic Modeling

The synthesis of this compound, a diaryl ether, typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. Computational chemistry and theoretical modeling provide powerful tools to elucidate the intricate details of the reaction mechanism, including the characterization of transition states and the modeling of reaction kinetics. While specific computational studies exclusively focused on this compound are not extensively available in the public domain, the well-established principles of SNAr reactions allow for a detailed theoretical discussion of its formation.

The reaction involves the attack of a nucleophile, the 4-methylphenoxide ion, on an activated aryl halide or a similar substrate bearing a suitable leaving group at the 2-position of a methyl benzoate (B1203000) ring. The presence of an electron-withdrawing group, such as the methoxycarbonyl group (-COOCH₃), is crucial for activating the aromatic ring towards nucleophilic attack. libretexts.org

The synthesis of this compound via a nucleophilic aromatic substitution pathway proceeds through a high-energy intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The reaction mechanism can be dissected into two main steps, each with its own transition state.

Step 1: Formation of the Meisenheimer Complex

The initial and typically rate-determining step is the addition of the 4-methylphenoxide nucleophile to the carbon atom of the methyl benzoate ring that is bonded to the leaving group (e.g., a halogen). masterorganicchemistry.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. libretexts.orgnih.gov

Step 2: Restoration of Aromaticity

The Meisenheimer complex is an unstable intermediate that rapidly seeks to restore the energetically favorable aromatic system. This is achieved by the expulsion of the leaving group. libretexts.org

The transition state for the second step (TS2) involves the breaking of the carbon-leaving group bond and the reformation of the aromatic pi-system. Generally, the energy barrier for this step is significantly lower than for the formation of the Meisenheimer complex, making the initial attack the rate-limiting step. masterorganicchemistry.com

A generalized reaction coordinate diagram illustrating the energy profile of the SNAr mechanism is presented below.

Table 1: Generalized Energy Profile for the Synthesis of this compound via SNAr

| Reaction Coordinate | Species | Relative Energy | Description |

| Reactants | Methyl 2-halobenzoate + 4-methylphenoxide | Low | Starting materials |

| TS1 | [Meisenheimer Complex Formation]‡ | High | Transition state for the nucleophilic attack |

| Intermediate | Meisenheimer Complex | Intermediate | Resonance-stabilized carbanion |

| TS2 | [Leaving Group Expulsion]‡ | Lower than TS1 | Transition state for the loss of the leaving group |

| Products | This compound + Halide ion | Lowest | Final products |

This table is a generalized representation based on established SNAr mechanisms.

Theoretical modeling provides valuable insights into the factors that influence the chemical transformation of substituted benzoates into diaryl ethers like this compound.

Influence of Leaving Groups:

The nature of the leaving group significantly impacts the reaction rate. In nucleophilic aromatic substitution, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-leaving group bond. masterorganicchemistry.com Therefore, more electronegative leaving groups, which enhance the electrophilicity of the carbon atom being attacked, generally lead to faster reactions. The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com This is contrary to SN1 and SN2 reactions where the C-X bond strength is a determining factor.

Table 2: Relative Reactivity of Leaving Groups in Nucleophilic Aromatic Substitution

| Leaving Group | Relative Rate | Rationale |

| -F | Highest | High electronegativity activates the ring for nucleophilic attack. masterorganicchemistry.com |

| -Cl | High | Good balance of electronegativity and bond strength. |

| -Br | Moderate | Lower electronegativity compared to Cl. |

| -I | Lowest | Least electronegative halogen, leading to a less electrophilic carbon center. |

This table illustrates a general trend in SNAr reactions.

Role of Electron-Withdrawing Groups:

The presence and position of electron-withdrawing groups on the aromatic ring are critical for the stabilization of the negatively charged Meisenheimer intermediate. libretexts.orgyoutube.com The methoxycarbonyl group (-COOCH₃) in the ortho position to the leaving group in the synthesis of this compound plays this crucial activating role. It helps to delocalize the negative charge of the intermediate through resonance, thereby lowering the energy of the transition state for its formation and accelerating the reaction. youtube.com Computational studies on similar systems have shown that electron-withdrawing groups in the ortho and para positions are most effective at stabilizing the intermediate. libretexts.orgyoutube.com

Chemical Reactivity and Derivatization Strategies for Methyl 2 4 Methylphenoxy Benzoate

Ester Group Transformations

The ester functional group is a primary site for a variety of chemical transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis Kinetics and Mechanism under Acidic and Basic Conditions

The hydrolysis of Methyl 2-(4-methylphenoxy)benzoate would involve the cleavage of the ester bond to yield 2-(4-methylphenoxy)benzoic acid and methanol (B129727). The kinetics and mechanism are dependent on the pH of the reaction medium.

Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol lead to the formation of the carboxylic acid. The rate of this reaction is typically first-order with respect to both the ester and the acid catalyst.

In basic conditions , the hydrolysis, also known as saponification, proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion, a better leaving group than the hydroxide ion, results in the formation of the carboxylate salt. The final product, 2-(4-methylphenoxy)benzoic acid, is obtained after acidification. This reaction is generally second-order, being first-order in both the ester and the hydroxide ion.

Transesterification Reactivity with Alcohols

Transesterification involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, this reaction would replace the methyl group with the alkyl group of the reacting alcohol. The general principles of transesterification suggest that this reaction is an equilibrium process. sigmaaldrich.comyoutube.com To drive the reaction to completion, the alcohol reactant is often used in large excess. youtube.com

The mechanism under both acidic and basic conditions is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. sigmaaldrich.com

Reduction of the Ester Functionality

The ester group of this compound can be reduced to a primary alcohol, [2-(4-methylphenoxy)phenyl]methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to alcohols. doubtnut.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. doubtnut.com

The reaction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide ion to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the primary alcohol.

Aromatic Ring Functionalization

The two aromatic rings in this compound, the benzoate (B1203000) and the phenoxy moieties, are susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents.

Electrophilic Aromatic Substitution Reactions on Substituted Benzoate and Phenoxy Moieties

The benzoate moiety contains a deactivating ester group (-COOCH₃), which is a meta-director. Therefore, electrophilic attack is expected to occur at the positions meta to the ester group. For instance, nitration with a mixture of nitric and sulfuric acid would likely yield methyl 3-nitro-2-(4-methylphenoxy)benzoate and methyl 5-nitro-2-(4-methylphenoxy)benzoate. ma.eduwikipedia.org

The phenoxy moiety contains an activating ether group (-O-) and a weakly activating methyl group (-CH₃). The ether group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. The powerful directing effect of the oxygen atom would likely dominate, favoring substitution at the positions ortho and para to the ether linkage. Given that the para position is already occupied by the methyl group, electrophilic substitution would be expected to occur primarily at the positions ortho to the phenoxy group.

Side-Chain Modifications on the Methylphenoxy Moiety

The methyl group on the phenoxy ring offers a site for side-chain modifications. One common reaction is free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would convert the methyl group to a bromomethyl group, which can then serve as a handle for further nucleophilic substitution reactions.

Another potential modification is the oxidation of the methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would transform the methylphenoxy moiety into a carboxyphenoxy group.

Radical Halogenation (e.g., Bromination of the Methyl Group)

Radical halogenation is a type of halogenation reaction that is characteristic of alkanes and alkyl-substituted aromatic compounds. wikipedia.org This process typically proceeds via a free-radical chain mechanism, often initiated by UV light. wikipedia.org In the context of this compound, the methyl group attached to the phenoxy ring is a potential site for radical halogenation.

The bromination of the methyl group on an aromatic ring can be challenging, especially when the ring also contains electron-withdrawing groups. google.com However, specific methods have been developed to achieve this transformation with high selectivity. For instance, the reaction of a methylated aromatic compound with bromine in a dichloromethane (B109758) solvent at a temperature between 0°C and 30°C in the presence of bentonite (B74815) has been reported to selectively brominate the methyl group. google.com Another approach involves the use of N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). A synthesis of Methyl 2-[4-(bromomethyl)phenyl]benzoate has been described where Methyl 4'-methyl-2-biphenylcarboxylate is treated with NBS and AIBN in n-hexane, followed by the addition of hydrogen peroxide. chemicalbook.com This resulted in a high yield of the desired brominated product. chemicalbook.com

The general mechanism for radical halogenation involves three main stages: initiation, propagation, and termination. wikipedia.orgucalgary.ca

Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Br₂) by heat or UV light to form two halogen radicals. ucalgary.ca

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group, forming a benzyl (B1604629) radical and a hydrogen halide. This benzyl radical then reacts with another halogen molecule to produce the brominated product and another halogen radical, which continues the chain reaction. ucalgary.cayoutube.com

Termination: The chain reaction is terminated when two radicals combine. wikipedia.orgucalgary.ca

The selectivity of radical halogenation can be influenced by the choice of halogen. Bromination is generally more selective than chlorination and tends to favor the formation of the most stable radical. ucalgary.cayoutube.com

Table 1: Radical Bromination of Toluene as a Model Reaction

| Reactant | Reagent(s) | Solvent | Conditions | Product |

| Toluene | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) | Carbon tetrachloride (CCl₄) | Reflux | Benzyl bromide |

This table illustrates a typical radical bromination reaction on an alkyl-substituted aromatic compound, which is analogous to the bromination of the methyl group on this compound.

Nucleophilic Aromatic Substitution on Activated Rings

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions occur when the aromatic ring is electron-deficient, a condition often created by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

For a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by electron-withdrawing substituents, typically located ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orglibretexts.org In the case of this compound, neither the benzoate nor the phenoxy ring is strongly activated for traditional SNAr reactions under typical conditions. The ester group is a deactivating group, and the phenoxy and methyl groups are generally considered activating or weakly deactivating.

However, the reactivity can be influenced by the specific reaction conditions and the nature of the nucleophile. While simple aryl halides are generally inert to SN1 and SN2 conditions, activated aryl halides can undergo nucleophilic substitution. libretexts.org The mechanism for SNAr reactions generally proceeds through a two-step addition-elimination pathway involving the formation of a resonance-stabilized carbanion intermediate. libretexts.orglibretexts.org Recent studies, however, suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

Derivatization for Analytical Enhancement and Further Synthesis

Derivatization to introduce reporter groups is a common strategy to enhance the detection of molecules by spectroscopic methods. For a compound like this compound, which lacks a strong chromophore or fluorophore, introducing such a group can significantly improve its analytical detectability.

One approach could involve modifying the molecule to incorporate a fluorescent tag or a chromophore that absorbs strongly in the UV-visible region. This could potentially be achieved by first functionalizing the molecule, for example, through the radical bromination of the methyl group as described in section 5.2.2.1. The resulting benzylic bromide, Methyl 2-[4-(bromomethyl)phenyl]benzoate, is a reactive intermediate that can be further modified. chemicalbook.compharmacompass.com This bromide could then be reacted with a nucleophilic reporter group, such as a fluorescent amine or thiol, to attach the label.

Another strategy could involve the hydrolysis of the methyl ester to the corresponding carboxylic acid. chemspider.com The carboxylic acid can then be coupled with an amine- or alcohol-containing reporter group using standard peptide coupling reagents.

Table 2: Potential Reporter Groups for Derivatization

| Reporter Group Class | Example | Detection Method |

| Fluorescent Dyes | Dansyl chloride, Fluorescein isothiocyanate | Fluorescence Spectroscopy |

| UV-Vis Chromophores | p-Nitroaniline | UV-Vis Spectroscopy |

| Mass Tags | Bromine (for mass spectrometry) | Mass Spectrometry |

The formation of reactive intermediates is a key step in multi-step organic synthesis. As previously mentioned, the radical bromination of the methyl group of this compound yields Methyl 2-[4-(bromomethyl)phenyl]benzoate. chemicalbook.comchemicalbook.compharmacompass.com This benzylic bromide is a versatile intermediate for a variety of subsequent reactions.

For example, it can undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alkoxides, and cyanides, to introduce new functional groups. It can also be used in the formation of organometallic reagents or as a precursor for Wittig-type reactions. The synthesis of this brominated intermediate has been reported with high yield, making it a valuable building block for more complex molecules. chemicalbook.com

Another potential reactive intermediate is the carboxylic acid formed from the hydrolysis of the methyl ester. chemspider.com This carboxylic acid can be activated to form an acid chloride or an active ester, which can then be used in acylation reactions.

While this compound itself is achiral, its analogues or derivatives could be chiral. For such chiral analogues, derivatization is a common technique for determining their stereochemistry, often by converting the enantiomers into diastereomers that can be distinguished by methods like NMR spectroscopy or chromatography.

A common strategy involves reacting the chiral molecule with a chiral derivatizing agent (CDA). For example, if an analogue of this compound contained a chiral alcohol, it could be esterified with a chiral carboxylic acid like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The resulting diastereomeric esters would have distinct signals in their ¹H and ¹⁹F NMR spectra, allowing for the determination of the enantiomeric excess of the original alcohol.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule. Several named rearrangement reactions are known in organic chemistry, and some could potentially be relevant to derivatives of this compound.

For instance, if the aromatic ring were appropriately substituted with a hydroxyl group ortho or para to a carbonyl group, a Dakin reaction could be possible. wiley-vch.de This reaction involves the oxidation of an aryl aldehyde or ketone to a phenol (B47542) and a carboxylate. wiley-vch.de

Another relevant rearrangement is the Baeyer-Villiger oxidation, which converts a ketone to an ester. wiley-vch.de While this compound is an ester, a related ketone precursor could undergo this rearrangement.

The Claisen rearrangement is another possibility if an allyl ether derivative of the phenoxy group were to be synthesized. wiley-vch.de This pericyclic reaction involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether.

Finally, the Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.org This could occur if a suitable nucleophile and leaving group were present on the aromatic rings in a specific arrangement.

Retro-Fries Rearrangements in Aryl Esters

The Fries rearrangement is a well-established method for converting an aryl ester into a hydroxy aryl ketone using a Lewis acid catalyst. byjus.comtestbook.com The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically favoring the ortho and para positions. byjus.comwikipedia.org The distribution of these isomers can often be controlled by adjusting reaction conditions such as temperature and solvent polarity. byjus.comwikipedia.org

While the forward Fries rearrangement is common, the reverse reaction, known as the "Retro-Fries" rearrangement, can also occur, particularly under certain conditions. For a molecule like this compound, which is a substituted aryl ester, the principles of the Fries rearrangement are directly applicable. Under the influence of a Lewis acid, the methyl benzoate moiety could theoretically migrate. However, the stability of the starting material and the specific reaction conditions would dictate the feasibility and outcome of such a transformation.

The generally accepted mechanism for the Fries rearrangement proceeds through the formation of an acylium carbocation intermediate. byjus.comwikipedia.org The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This polarization facilitates the cleavage of the ester bond, generating the acylium ion, which then acts as an electrophile in a subsequent electrophilic aromatic substitution on the activated phenol ring. byjus.com Low temperatures tend to favor the formation of the para-substituted product, whereas higher temperatures often yield the ortho-isomer. byjus.comwikipedia.org

For this compound, a Fries rearrangement would involve the migration of the methoxycarbonyl group from the phenoxy oxygen to the p-cresol (B1678582) ring. The potential products would be isomers of methyl 2-hydroxy-5-methyl-X-(methoxycarbonyl)diphenyl ether. The reaction is, however, subject to certain limitations. The presence of deactivating groups on the aromatic ring can lead to low yields, and heavily substituted compounds may react poorly due to steric hindrance. byjus.com

Table 1: Typical Conditions for Fries Rearrangement of Aryl Esters

| Parameter | Condition | Rationale / Effect |

| Catalyst | Lewis Acids (e.g., AlCl₃, BF₃, TiCl₄, SnCl₄) | Facilitates cleavage of the ester bond and generation of the acylium ion. testbook.com |

| Temperature | Low Temperature (e.g., < 40°C) | Favors the formation of the para-substituted product. byjus.com |

| High Temperature (e.g., > 100°C) | Favors the formation of the ortho-substituted product. byjus.com | |

| Solvent | Non-polar (e.g., CS₂, Nitrobenzene) | Can influence the ratio of ortho to para products. byjus.com |

| Polar (e.g., Dichloromethane) | Often favors the para-substituted product. byjus.com |

Smiles Rearrangement in Diphenyl Ether Derivatives

The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution (SNAr) reaction. manchester.ac.ukwikipedia.org It is particularly relevant for diphenyl ether derivatives, such as this compound. The reaction involves the migration of an aryl group from an oxygen atom to a nucleophilic center located on a side chain. wikipedia.org For the rearrangement to proceed, the migrating aromatic ring must be activated by electron-withdrawing groups, typically located at the ortho or para position to the ether linkage. wikipedia.orgchemistry-reaction.com

In the structure of this compound, the methyl benzoate ring contains an ester group, which is electron-withdrawing. This feature makes the molecule a potential substrate for a Smiles-type rearrangement. The reaction is typically initiated by a base, which deprotonates a nucleophilic group (YH), enabling it to attack the activated aromatic ring ipso to the ether linkage. chemistry-reaction.com

A key variation of this reaction is the Truce-Smiles rearrangement, which occurs under the influence of a strong base, such as an organolithium reagent. wikipedia.org A significant advantage of the Truce-Smiles variant is that it does not necessarily require a strong electron-withdrawing group on the migrating arene. wikipedia.org This could be a viable derivatization strategy for this compound, potentially leading to the formation of a C-C bond and the synthesis of biaryl compounds. manchester.ac.uk For instance, the reaction of a related aryl sulfone with n-butyllithium results in the formation of a sulfinic acid. wikipedia.org

The versatility of the Smiles rearrangement makes it a powerful tool for creating new C-X or C-C bonds that might be challenging to form through intermolecular reactions. manchester.ac.uk It has been employed in the synthesis of various complex molecules, including heterocyclic compounds and natural products. chemistry-reaction.comchempedia.info

Table 2: Key Aspects of the Smiles Rearrangement

| Feature | Description | Relevance to this compound |

| Reaction Type | Intramolecular Nucleophilic Aromatic Substitution (SNAr). manchester.ac.uk | The diphenyl ether structure is a classic substrate for this reaction. |

| Activation | Requires an electron-withdrawing group on the migrating aryl ring. wikipedia.org | The methoxycarbonyl group on one of the phenyl rings can serve as an activating group. |

| Nucleophile (Y) | A functional group capable of acting as a nucleophile (e.g., OH, NH₂, SH). wikipedia.org | A suitable nucleophilic group would need to be present or introduced into the molecule. |

| Key Variants | Truce-Smiles Rearrangement: Uses a strong base (e.g., organolithium) and does not require arene activation. wikipedia.org | Could be a potential pathway for derivatization without relying on the existing ester group for activation. |

| Products | Leads to the formation of a new C-X or C-C bond and the synthesis of biaryl or heterocyclic systems. manchester.ac.ukchempedia.info | Offers a route to novel derivatives not easily accessible through other means. |

Environmental Fate and Degradation Mechanisms of Methyl 2 4 Methylphenoxy Benzoate

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Methyl 2-(4-methylphenoxy)benzoate, the primary abiotic degradation pathways are expected to be photolytic degradation and chemical hydrolysis.

Photolytic degradation, or photodegradation, is the breakdown of molecules by light, particularly in the ultraviolet (UV) spectrum of sunlight. Aromatic compounds, such as this compound, can absorb UV radiation, which may lead to the excitation of electrons and subsequent cleavage of chemical bonds.

The presence of two aromatic rings and an ether linkage in this compound suggests a potential for photodegradation. The ether bond, in particular, can be susceptible to photolytic cleavage. For instance, studies on other aromatic ethers have shown that they can undergo photo-induced degradation in the presence of photosensitizers, which are common in natural waters. This process can lead to the formation of phenolic and benzoic acid derivatives.

It is important to note that the rate and extent of photolytic degradation are highly dependent on environmental factors such as the intensity and wavelength of sunlight, the presence of photosensitizing agents (e.g., dissolved organic matter), and the environmental matrix (e.g., water, soil surface).

Chemical hydrolysis is a significant abiotic degradation pathway for esters in aqueous environments. The ester linkage in this compound is susceptible to hydrolysis, which would cleave the molecule into 2-(4-methylphenoxy)benzoic acid and methanol (B129727). This reaction can be catalyzed by both acids and bases.

The rate of hydrolysis is highly dependent on the pH of the surrounding medium.

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This is typically a bimolecular reaction (BAc2 mechanism) and is often the dominant hydrolysis pathway in neutral to alkaline waters. stackexchange.com For methyl benzoate (B1203000), a structurally similar compound, the second-order alkaline hydrolysis rate constant has been reported, indicating that its persistence in the environment is pH-dependent. nih.gov Steric hindrance around the ester group can influence the rate of hydrolysis. stackexchange.com In the case of this compound, the ortho-substituted phenoxy group might exert some steric effect.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Studies on the hydrolysis of various methyl benzoates at high temperatures have shown that both steric and electronic factors of substituents on the benzene (B151609) ring influence the reaction rate. psu.edu In soil systems, hydrolysis can occur in the soil solution and can be influenced by the soil's pH and the presence of catalytic mineral surfaces.

The ether linkage in this compound is generally more resistant to hydrolysis under typical environmental conditions compared to the ester linkage.

Table 1: Predicted Abiotic Degradation Products of this compound

| Degradation Pathway | Predicted Primary Products |

| Photolytic Degradation | p-Cresol (B1678582), 2-Carbomethoxyphenol, 2-(4-methylphenoxy)benzoic acid |

| Chemical Hydrolysis | 2-(4-methylphenoxy)benzoic acid, Methanol |

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of organic pollutants from the environment. The degradation of this compound is expected to proceed through the action of microbial enzymes that can cleave the ester and ether bonds and break down the aromatic rings.

Microorganisms possess a diverse array of enzymes capable of degrading complex aromatic compounds. The microbial degradation of this compound would likely involve initial attacks on either the ester or the ether linkage.

Ether Bond Cleavage: The cleavage of the diaryl ether bond is a critical step in the degradation of phenoxybenzoate-type compounds. This is often initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to its destabilization and subsequent cleavage. This can result in the formation of catechols and other hydroxylated intermediates, which are then further metabolized through central metabolic pathways. nih.gov

Ester Bond Cleavage: As discussed in the next section, the ester bond is readily hydrolyzed by microbial esterases.

Following the initial cleavage, the resulting aromatic intermediates, such as 2-(4-methylphenoxy)benzoic acid, p-cresol, and protocatechuic acid, would be further degraded. The degradation of 4-methylbenzoate, for instance, has been shown to proceed via a specific 4-methylbenzoyl-CoA pathway in anaerobic bacteria. nih.gov Aerobic degradation of benzoate and its derivatives typically involves hydroxylation of the aromatic ring to form catechols, which are then cleaved by dioxygenases. nih.gov

The ester linkage in this compound is a prime target for enzymatic hydrolysis by a wide range of microorganisms. Esterases are ubiquitous enzymes found in bacteria and fungi that catalyze the cleavage of ester bonds. The enzymatic hydrolysis of this compound would yield 2-(4-methylphenoxy)benzoic acid and methanol.

The kinetics of enzymatic ester hydrolysis can be influenced by the structure of the ester. Studies on the enzymatic hydrolysis of para-substituted nitrophenyl benzoate esters have shown that the electronic effects of the substituents can be modeled using the Hammett linear free-energy relationship. semanticscholar.org While specific data for this compound is unavailable, it is expected that its ester bond would be readily hydrolyzed by environmental esterases.

Table 2: Predicted Biotic Degradation Intermediates of this compound

| Initial Enzymatic Attack | Primary Intermediates | Subsequent Degradation Products |

| Esterase | 2-(4-methylphenoxy)benzoic acid, Methanol | p-Cresol, Protocatechuic acid, Catechols |

| Dioxygenase (on ether) | p-Cresol, 2-Carbomethoxycatechol | Catechols, TCA cycle intermediates |

Influence of Environmental Factors on Degradation Kinetics

The rate at which this compound degrades in the environment is significantly influenced by a variety of factors:

pH: The pH of the soil and water will directly affect the rate of chemical hydrolysis, with increased rates generally observed under both acidic and alkaline conditions compared to neutral pH. scielo.org.za Microbial activity is also highly pH-dependent, with different microbial populations thriving under different pH regimes, thus influencing the rate of biotic degradation. researchgate.net

Temperature: Temperature affects the rates of both abiotic and biotic degradation processes. Higher temperatures generally increase the rates of chemical reactions, including hydrolysis and photolysis. researchgate.netresearchgate.net Microbial activity and enzyme kinetics are also temperature-dependent, with optimal temperature ranges for different microbial communities. researchgate.net

Soil Composition: In soil environments, the degradation of this compound will be influenced by the soil type, organic matter content, and clay content. Organic matter can sorb the compound, potentially reducing its bioavailability for microbial degradation and hydrolysis. researchgate.net The microbial population density and diversity within the soil are also critical determinants of the rate of biotic degradation. researchgate.net

Oxygen Availability: The availability of oxygen will determine whether aerobic or anaerobic degradation pathways are dominant. Aerobic pathways, involving oxygenases, are generally faster for the degradation of aromatic compounds. nih.gov Under anaerobic conditions, different microbial communities and enzymatic pathways would be involved. nih.gov

Light Intensity: For photolytic degradation, the intensity and spectral distribution of sunlight are paramount. Degradation will be more significant at the surface of water bodies and on soil surfaces exposed to direct sunlight.

Temperature and pH Effects on Degradation Rates

Currently, there is a notable lack of specific research data detailing the influence of temperature and pH on the degradation rates of this compound in the environment. While studies on the hydrolysis of similar compounds, such as methyl benzoates, indicate that temperature and pH are critical factors in their environmental persistence, direct empirical data for this compound is not available in the reviewed scientific literature.

General principles of chemical kinetics suggest that, like other esters, the hydrolysis of this compound would be significantly influenced by both temperature and pH. It is anticipated that the rate of hydrolysis would increase with rising temperatures. Furthermore, ester hydrolysis is typically catalyzed by both acidic and basic conditions, meaning that degradation rates would likely be faster at pH values significantly deviating from neutral (pH 7). However, without specific studies on this compound, the precise degradation pathways and the quantitative effects of temperature and pH remain undetermined.

Interactive Data Table: Hydrolysis of Methyl Benzoates under Varying Conditions

This table presents data on the hydrolysis of various methyl benzoates to illustrate the general effects of temperature and pH on this class of compounds. It is important to note that this data does not represent this compound specifically.

| Compound | Temperature (°C) | pH | Hydrolysis (%) | Reaction Time (h) |

| Methyl 2,4,6-trimethylbenzoate | 250 | Neutral (HT-H₂O) | - | 0.5 |

| Methyl 2,4-dimethylbenzoate | 250 | Neutral (HT-H₂O) | 28 | 0.5 |

| Methyl p-methylbenzoate | 250 | Neutral (HT-H₂O) | 56 | 0.5 |

| Methyl p-chlorobenzoate | 250 | Neutral (HT-H₂O) | 74 | 0.5 |

| Methyl Benzoates | 200-300 | Alkaline (2% KOH) | Quantitative | 0.5 |

Source: Adapted from studies on the hydrolysis and saponification of methyl benzoates. psu.edu

Role of Oxidative Processes in Environmental Transformation

The role of oxidative processes in the environmental transformation of this compound has not been specifically elucidated in published research. Oxidative degradation, mediated by reactive species such as hydroxyl radicals (•OH), is a primary transformation pathway for many organic compounds in the atmosphere and aquatic environments. rsc.orgcopernicus.org

For analogous aromatic compounds, reaction with hydroxyl radicals is a key degradation mechanism. rsc.org These reactions can lead to the formation of various transformation products. For instance, the photocatalytic degradation of a structurally related compound, 2-(4-methylphenoxy)ethanol (B85395), was found to yield p-cresol as a significant intermediate. nih.gov This suggests that the phenoxy linkage in such molecules can be a target for oxidative attack. However, it is crucial to emphasize that these are findings for a different, albeit related, compound and may not be directly applicable to this compound.

Further research is required to determine the specific oxidative degradation pathways, reaction kinetics, and transformation products of this compound in various environmental compartments.

Future Research Directions and Potential Non Biological Applications in Materials Science and Chemical Engineering

Development of Sustainable Synthetic Routes for Methyl 2-(4-methylphenoxy)benzoate

The chemical industry's growing emphasis on sustainability has spurred research into environmentally benign synthetic methods. chemistryjournals.net For a compound like this compound, this involves moving away from traditional syntheses that often rely on harsh reagents and toxic solvents. chemistryjournals.net The core of this molecule is a diaryl ether linkage, and future research will prioritize greener strategies for its formation.

Key areas of development include:

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a primary goal. chemistryjournals.net Water is particularly attractive due to its non-toxicity and abundance. chemistryjournals.netnih.gov

Energy Efficiency: Techniques like microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. chemistryjournals.netresearchgate.net

Renewable Feedstocks: A long-term objective is to derive the aromatic precursors of this compound from renewable biomass sources, such as lignin, rather than petroleum. youtube.com This aligns with the principles of a circular economy in chemical manufacturing.

Table 1: Comparison of Synthetic Approaches for Diaryl Ether Synthesis

| Feature | Traditional Methods (e.g., Classical Ullmann) | Sustainable/Green Methods |

|---|---|---|

| Catalyst | Stoichiometric amounts of copper | Catalytic amounts of transition metals (Cu, Pd) or metal-free systems |

| Solvents | High-boiling, often toxic (e.g., DMF, NMP) | Water, ionic liquids, supercritical fluids, or solvent-free conditions chemistryjournals.netnih.gov |

| Energy | High temperatures, long reaction times | Lower temperatures, microwave or ultrasound assistance chemistryjournals.netresearchgate.net |

| Atom Economy | Often lower due to stoichiometric reagents | Higher, especially in catalytic and one-pot reactions nih.gov |

| Waste | Significant generation of hazardous waste | Reduced waste through catalyst recycling and safer solvents chemistryjournals.netnih.gov |

Exploration of Novel Catalytic Systems for Transformations

The synthesis of the diaryl ether bond in this compound is a critical step that has traditionally been achieved through methods like the Ullmann condensation. rsc.org Modern research, however, is focused on developing more efficient, versatile, and cost-effective catalytic systems.

Several promising catalytic strategies are being explored: